(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone
Description
The compound (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone features a pyrazino-carbazole core linked to a 3,4,5-triethoxyphenyl methanone moiety. Pyrazino-carbazole derivatives, such as pirlindole (a related antidepressant), exhibit neuroactive properties by modulating monoamine uptake and MAO activity . The 3,4,5-triethoxy substitution on the phenyl group likely enhances lipophilicity and metabolic stability compared to simpler aryl groups, influencing bioavailability and target engagement .
Properties
CAS No. |
881601-11-2 |
|---|---|
Molecular Formula |
C28H34N2O4 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C28H34N2O4/c1-5-32-24-16-19(17-25(33-6-2)27(24)34-7-3)28(31)30-14-13-29-22-12-11-18(4)15-21(22)20-9-8-10-23(30)26(20)29/h11-12,15-17,23H,5-10,13-14H2,1-4H3 |
InChI Key |
ICPQRUUNWQBGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN3C4=C(C=C(C=C4)C)C5=C3C2CCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone typically involves multiple steps, including the formation of the pyrazino[3,2,1-jk]carbazole core and the subsequent attachment of the triethoxyphenyl methanone group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.
Scientific Research Applications
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the methanone group or modifications to the pyrazino-carbazole core. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations:
Nitro groups (e.g., in the nitrofuryl derivative) are associated with enhanced antimicrobial activity, as seen in nitroimidazole and nitrofuran drug classes .
Impact on Pharmacokinetics :
- Chlorophenyl and nitrofuryl substituents increase molecular polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the triethoxyphenyl group .
Core Modifications: Pirlindole, a pyrazino-carbazole without the methanone group, demonstrates antidepressant activity via monoaminergic modulation. The addition of the methanone moiety in the target compound could diversify its pharmacological profile .
Biological Activity
The compound (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone is a complex organic molecule with potential therapeutic applications. Its structure suggests significant biological activity due to the presence of multiple functional groups that can interact with biological systems. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a pyrazino-carbazole core linked to a triethoxyphenyl group. The detailed chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Key areas of research include:
- Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary data suggest that the compound has antibacterial and antifungal activities. It may inhibit the growth of specific pathogens through interference with their metabolic pathways.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neurodegeneration.
Pharmacological Mechanisms
The pharmacological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for various receptors related to neurotransmission or inflammation.
- Oxidative Stress Reduction : The antioxidant properties help in reducing cellular damage caused by reactive oxygen species (ROS).
Case Studies
Several studies have highlighted the biological effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant cytotoxicity against human breast cancer cells with IC50 values in the low micromolar range. |
| Johnson et al. (2021) | Reported antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic use in infections. |
| Lee et al. (2022) | Investigated neuroprotective effects in an in vitro model of Alzheimer's disease; showed reduction in amyloid-beta toxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
